1-Cyclopropylpiperidin-4-ol
Overview
Description
“1-Cyclopropylpiperidin-4-ol” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is 4-cyclopropyl-4-piperidinol .
Synthesis Analysis
The synthesis of “1-Cyclopropylpiperidin-4-ol” involves the reaction of 1-cyclopropyl-piperidin-4-one with sodium borohydride in absolute ethanol . The reaction mixture is stirred at room temperature for a certain period, and then the mixture is concentrated. The crude mixture is then purified to yield the desired product .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropylpiperidin-4-ol” consists of a piperidine ring with a cyclopropyl group attached to one of the carbon atoms and a hydroxyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“1-Cyclopropylpiperidin-4-ol” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
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Pharmaceutical Industry
- Application : Piperidine derivatives, including 1-Cyclopropylpiperidin-4-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant impact and potential of piperidine derivatives in the field of pharmaceuticals .
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HIV Treatment
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Chemical Synthesis
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Material Science
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Chemical Synthesis
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Material Science
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “1-Cyclopropylpiperidin-4-ol” are not mentioned in the search results, piperidine derivatives, in general, have been found to exhibit a wide range of biological activities and are used in various therapeutic applications . Therefore, “1-Cyclopropylpiperidin-4-ol” and its derivatives could potentially be explored for their pharmacological properties.
properties
IUPAC Name |
1-cyclopropylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYTVMPUNMZTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680173 | |
Record name | 1-Cyclopropylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperidin-4-ol | |
CAS RN |
851847-62-6 | |
Record name | 1-Cyclopropylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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